molecular formula C16H11N5OS B2776822 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide CAS No. 1795360-83-6

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide

Cat. No.: B2776822
CAS No.: 1795360-83-6
M. Wt: 321.36
InChI Key: SFRYHGMSIZWXCY-UHFFFAOYSA-N
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Description

“N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is part of the azole heterocycles that include imidazoles and thiazoles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Synthesis Analysis

The synthesis of imidazole-containing compounds like “this compound” often involves the use of catalyst-free green chemical syntheses . This synthetic methodology offers several advantages, such as excellent yields with high purity .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety . The imidazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involving “this compound” occur through an ordered sequence of steps, involving amine-induced N-deprotection .


Physical and Chemical Properties Analysis

Thiazole, a component of “this compound”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Structure-Activity Relationship in Drug Design

  • Research on modifying the imidazo[1,2-a]pyrimidine structure to reduce metabolism mediated by aldehyde oxidase (AO) highlights the importance of chemical modifications for improving drug stability and efficacy. This approach is vital for enhancing the therapeutic potential of compounds including N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide, by altering the heterocycle or blocking reactive sites to reduce AO metabolism (Linton et al., 2011).

Antimicrobial and Antiviral Applications

  • Novel approaches in synthesizing hybrid molecules containing pyrimidine-based imidazole scaffolds have shown potent antimicrobial activity. Such compounds, including variants of this compound, are particularly effective against bacterial infections, demonstrating the compound's versatility beyond its primary pharmacological targets (Desai et al., 2014).

Anticancer Activities

  • Research into imidazo[2,1-b]thiazole derivatives has revealed significant anticancer properties, with certain compounds displaying cytotoxic activity against various cancer cell lines. This research underscores the potential of this compound and its derivatives as a foundation for developing new anticancer therapies (Abdel‐Maksoud et al., 2019).

Insecticidal Agents

  • The synthesis of novel compounds with anticipated biological activity against pests, such as the cotton leafworm Spodoptera littoralis, illustrates the broader potential applications of chemical compounds in agriculture. This expands the research applications of this compound derivatives to include their use as insecticidal agents, demonstrating their versatility in various fields beyond human medicine (Soliman et al., 2020).

Safety and Hazards

The safety information for “N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide” indicates that it has some hazards associated with it. It has been labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions for “N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide” and similar compounds could involve further exploration of their potential biological activities. Given the diverse biological activities of thiazole derivatives , there is potential for the development of new drugs with lesser side effects .

Biochemical Analysis

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5OS/c22-15(14-17-6-3-7-18-14)19-12-5-2-1-4-11(12)13-10-21-8-9-23-16(21)20-13/h1-10H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRYHGMSIZWXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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